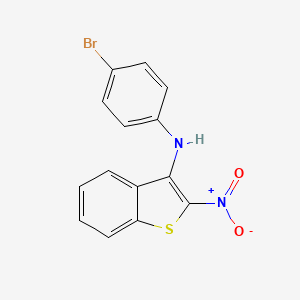
3-Methyl-2-nitroso-6-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-nitroso-6-propylphenol is an organic compound that belongs to the class of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to an aromatic ring, along with methyl and propyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitroso-6-propylphenol can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors.
Oxidation of Amino Precursors: Another approach is the oxidation of amino precursors.
Direct Nitrosation: Direct nitrosation of phenolic compounds using nitrosating agents such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in acidic conditions can also be employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-nitroso-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron, zinc, tin, and hydrochloric acid.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of 3-Methyl-2-nitro-6-propylphenol.
Reduction: Formation of 3-Methyl-2-amino-6-propylphenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-2-nitroso-6-propylphenol has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-nitroso-6-propylphenol involves its interaction with molecular targets and pathways:
Nitrosation Reactions: The nitroso group can react with nucleophiles, leading to the formation of oximes and hydrazones.
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox balance and potentially exerting antioxidant effects.
Enzyme Inhibition: It may inhibit certain enzymes by modifying their active sites through nitrosation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-propylphenol: Lacks the nitroso group, resulting in different chemical properties and reactivity.
3-Methyl-2-nitro-6-propylphenol: Contains a nitro group instead of a nitroso group, leading to different redox behavior and applications.
Uniqueness
3-Methyl-2-nitroso-6-propylphenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
184866-28-2 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-methyl-2-nitroso-6-propylphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-6-5-7(2)9(11-13)10(8)12/h5-6,12H,3-4H2,1-2H3 |
Clé InChI |
FLVILPVECBMKDM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(C=C1)C)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)



![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)



![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)

